molecular formula C38H76N2O4 B089877 Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy- CAS No. 123-26-2

Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-

Cat. No.: B089877
CAS No.: 123-26-2
M. Wt: 625 g/mol
InChI Key: YLWQQYRYYZPZLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76N2O4/c1-3-5-7-21-27-35(41)29-23-17-13-9-11-15-19-25-31-37(43)39-33-34-40-38(44)32-26-20-16-12-10-14-18-24-30-36(42)28-22-8-6-4-2/h35-36,41-42H,3-34H2,1-2H3,(H,39,43)(H,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQQYRYYZPZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036205
Record name N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide]
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Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals
Record name Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-
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CAS No.

123-26-2
Record name N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide]
Source CAS Common Chemistry
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Record name N,N'-Ethylenebis-12-hydroxystearamide
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Record name Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-
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Record name N,N′-1,2-Ethanediylbis[12-hydroxyoctadecanamide]
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Record name N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide)
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Record name N,N'-ETHYLENEBIS-12-HYDROXYSTEARAMIDE
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Biological Activity

Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-], also known as 12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide, is a compound with the molecular formula C38H76N2O4 and a molecular weight of 625.03 g/mol. This compound is characterized by its unique structure that includes multiple hydroxyl groups and amide linkages, which contribute to its biological activity and potential applications in various fields.

PropertyValue
Molecular FormulaC38H76N2O4
Molecular Weight625.03 g/mol
CAS Number123-26-2
IUPAC Name12-hydroxy-N-[2-(12-hydroxyoctadecanoylamino)ethyl]octadecanamide
Physical StateDry Powder; Liquid; Other Solid; Pellets or Large Crystals

The biological activity of Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] primarily stems from its interactions with cell membranes and proteins. The presence of hydroxyl groups enhances its solubility in biological systems, facilitating interactions with lipid bilayers and membrane proteins.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes due to its amphiphilic nature.
  • Anti-inflammatory Effects : Research indicates that Octadecanamide derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of long-chain fatty amides, including derivatives like Octadecanamide. These compounds may exert protective effects against neurodegeneration by modulating endocannabinoid signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Octadecanamide against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for use in antimicrobial formulations.

Case Study 2: Inflammation Modulation
In a controlled experiment involving murine models of inflammation, Octadecanamide was administered to assess its effect on cytokine levels. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotection
A neuroprotective study involved exposing neuronal cell cultures to oxidative stress conditions. Cells treated with Octadecanamide showed reduced apoptosis rates compared to untreated controls, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Toxicological Profile

The safety profile of Octadecanamide is critical for its application in pharmaceuticals and cosmetics. According to data from the EPA and other regulatory bodies:

  • Irritation Potential : Classified as an irritant under GHS guidelines.
  • Acute Toxicity : Limited data available; further studies are needed to establish comprehensive toxicity profiles.
  • Environmental Impact : Biodegradation studies indicate moderate persistence in the environment, necessitating careful management during disposal.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 123-26-2 [1]
  • Synonyms: Ethylenebis(12-hydroxystearic acidamide), Paricin 285, ItoWax J 530 [6].
  • Molecular Formula : C₃₈H₇₆N₂O₄ [6].
  • Structure : Features two 12-hydroxystearamide groups linked by an ethylenediamine bridge (N,N'-1,2-ethanediylbis). The hydroxyl (-OH) groups at the 12th carbon of the stearic acid chains enhance polarity and reactivity [5].

Comparison with Structurally Similar Compounds

Octadecanamide, N,N'-1,6-hexanediylbis[12-hydroxy- (CAS 55349-01-4)

  • Structural Difference : Ethylenediamine bridge replaced with hexanediamine (six-carbon chain).
  • Impact :
    • Increased Flexibility : Longer diamine chain reduces crystallinity, enhancing compatibility with hydrophobic matrices [8].
    • Lower Melting Point : Hexanediyl linkage reduces intermolecular hydrogen bonding compared to ethylenediamine [6].
  • Applications : Preferred in thermoplastic processing where flexibility is critical [8].

Octadecanamide, N,N'-1,2-ethanediylbis- (CAS 110305)

  • Structural Difference : Lacks hydroxyl groups on the stearic acid chains.
  • Impact: Reduced Polarity: Lower water solubility and reactivity due to absence of -OH groups [12]. Higher Thermal Stability: Non-hydroxylated amides decompose at higher temperatures [12].
  • Applications: Used as mold-release agents or non-ionic surfactants in high-temperature environments [12].

Butanamide, N,N'-(iminodi-2,1-ethanediyl)bis[4-hydroxy- (CAS 23147-44-6)

  • Structural Difference : Shorter fatty acid chain (butanamide) with hydroxyl groups at the 4th carbon.
  • Impact :
    • Higher Volatility : Shorter chain increases volatility, limiting use in high-temperature applications [2].
    • Enhanced Biodegradability : Reduced persistence in aquatic environments compared to C₁₈ derivatives [2].
  • Applications: Potential in cosmetic formulations or pharmaceutical intermediates [2].

Key Comparative Data

Property CAS 123-26-2 CAS 55349-01-4 CAS 110305 CAS 23147-44-6
Molecular Formula C₃₈H₇₆N₂O₄ [6] C₄₀H₈₀N₂O₄ [8] C₃₈H₇₆N₂O₂ [12] C₁₀H₂₀N₂O₂ [2]
Hydroxyl Groups 2 (C12 position) 2 (C12 position) None 2 (C4 position)
Melting Point ~145–155°C [3] ~120–130°C [8] ~160–170°C [12] ~80–90°C [2]
Water Solubility Low (hydrophobic) Very Low Insoluble Moderate
Primary Use Pesticide emulsifier Thermoplastic additive Mold-release agent Cosmetic intermediates
Environmental Hazard H412 [3] H411 [8] H413 [12] H402 [2]

Research Findings and Industrial Relevance

  • Hydroxyl Group Influence: The 12-hydroxy groups in CAS 123-26-2 enhance emulsification efficiency in pesticides but increase environmental persistence (H412) compared to non-hydroxylated analogs [8].
  • Regulatory Status : CAS 123-26-2 is approved under the U.S. EPA’s inert ingredient list, while shorter-chain variants (e.g., CAS 23147-44-6) face stricter regulations due to higher bioavailability [10].
  • Synthetic Routes: Ethylenediamine reacts with 12-hydroxystearic acid to form CAS 123-26-2. Substituting the diamine (e.g., hexanediamine) or fatty acid (e.g., butanoic acid) tailors properties for specific applications [8].

Q & A

Q. What are the recommended synthetic routes for Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-] in laboratory settings?

The synthesis typically involves the reaction of a hydroxyl-substituted fatty acid derivative (e.g., 12-hydroxystearic acid) with 1,2-ethanediamine. A common method includes:

Acylation : Reacting the hydroxylated fatty acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride intermediate.

Condensation : Combining the acyl chloride with 1,2-ethanediamine under controlled pH (8–9) and temperature (60–80°C) to form the bis-amide linkage.

Purification : Recrystallization from ethanol or acetone to remove unreacted starting materials .
Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using melting point analysis or HPLC.

Q. How can researchers characterize the molecular structure of this compound?

Characterization involves:

  • Spectroscopic Analysis :
    • FT-IR : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and hydroxyl groups (O–H stretch ~3200–3600 cm⁻¹) .
    • NMR : ¹H NMR to identify ethylene bridge protons (δ 2.7–3.1 ppm) and hydroxyl protons (δ 1.5–2.0 ppm); ¹³C NMR for carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₃₈H₇₆N₂O₄) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Exposure Mitigation : Use fume hoods to avoid inhalation of dust; wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Emergency Measures :
    • Skin contact : Wash with soap and water for 15 minutes; apply emollient cream .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How does the hydroxylation of the alkyl chain influence the compound’s bioactivity?

The 12-hydroxy groups enhance hydrophilicity and enable hydrogen bonding with biological targets. For example:

  • Membrane Interactions : Hydroxyl groups may facilitate insertion into lipid bilayers, altering membrane fluidity in cellular studies .
  • Drug Delivery : The amphiphilic structure allows self-assembly into micelles or vesicles, improving solubility of hydrophobic drugs in vitro .
    Experimental Design : Compare encapsulation efficiency (e.g., using fluorescence assays) of hydroxylated vs. non-hydroxylated analogs .

Q. What analytical methods resolve contradictions in purity assessments across studies?

Discrepancies often arise from residual solvents or byproducts. Use:

  • HPLC with CAD (Charged Aerosol Detection) : Quantifies non-UV-active impurities; compare with UV-VIS for cross-validation .
  • DSC (Differential Scanning Calorimetry : Detects polymorphic impurities via melting point deviations .
    Case Study : A 2024 study reported 79% purity via UV-VIS but 97.9% via CAD, highlighting the need for multi-modal analysis .

Q. What role does this compound play in modulating inflammatory pathways?

In murine models, analogs of octadecanamide derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ (PGE₂) levels by ~40% at 50 µM . Methodology :

In vitro COX-2 Assay : Treat RAW 264.7 macrophages with LPS to induce inflammation; measure PGE₂ via ELISA.

Dose-Response Analysis : Compare IC₅₀ values of the hydroxylated compound vs. non-hydroxylated controls .

Q. How does the compound interact with proteins in biological systems?

Molecular docking studies suggest the hydroxyl groups form hydrogen bonds with serine/threonine residues in enzyme active sites. For example:

  • Fatty Acid Amide Hydrolase (FAAH) : Hydroxylated amides show slower degradation rates (t₁/₂ = 12 hrs vs. 3 hrs for non-hydroxylated) due to steric hindrance .
    Validation : Use fluorescence polarization assays to measure binding affinity (Kd) .

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